molecular formula C9H13NO2 B142225 3,4-Dimethoxybenzylamine CAS No. 5763-61-1

3,4-Dimethoxybenzylamine

Cat. No. B142225
CAS RN: 5763-61-1
M. Wt: 167.2 g/mol
InChI Key: DIVNUTGTTIRPQA-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzylamine is a chemical compound that has been studied for various applications in organic chemistry and pharmacology. It serves as a precursor or a protecting group in the synthesis of different organic molecules and has been found to have potential biological activities.

Synthesis Analysis

The synthesis of 3,4-dimethoxybenzylamine has been explored through different routes. One method involves starting with vanillin, which undergoes methylation, oxidation, and reduction with Raney Nickel to yield the target compound with an overall yield of 81.7%, making it suitable for industrial manufacture . Another approach starts with 3,4-dimethoxybenzoic acid, which is converted to the target compound via chlorination, amidation, and reduction with borohydride potassium .

Molecular Structure Analysis

The molecular structure of compounds related to 3,4-dimethoxybenzylamine has been elucidated using various techniques. For instance, the crystal structure of 3,4-dimethoxybenzoic acid, a related compound, has been determined by single-crystal X-ray diffraction . Additionally, the structure of (E)-3-(((3,4-dimethoxybenzyl)imino)methyl)benzene-1,2-diol has been characterized by FT-IR, UV–Vis, 1H NMR, 13C NMR, and single-crystal X-ray diffraction .

Chemical Reactions Analysis

3,4-Dimethoxybenzylamine has been used as a sensitive pre-column fluorescence derivatization reagent for the determination of serotonin in plasma by high-performance liquid chromatography . It reacts selectively with 5-hydroxyindoles in the presence of potassium hexacyanoferrate(III) to give highly fluorescent derivatives. The 3,4-dimethoxybenzyl group has also been employed as a protecting group for the synthesis of oligoribonucleotides and can be removed rapidly by treatment with oxidizing agents without damaging the glycosidic bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dimethoxybenzylamine and its derivatives can be inferred from related studies. For example, the solvolysis of 3,5-dimethoxybenzyl derivatives in alcohol solvents suggests SN1 reactivity with an early transition state . The compound 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, which contains the 3,4-dimethoxybenzyl moiety, has been synthesized and found to be an effective peripheral dopamine blocking agent .

Scientific Research Applications

Synthesis Approaches

3,4-Dimethoxybenzylamine's synthesis is a significant area of study due to its utility in various chemical reactions and industrial applications. Fang (2003) elaborated on two synthesis routes for 3,4-dimethoxybenzylamine, one starting from vanillin and the other from 3,4-dimethoxybenzoic acid, concluding that the first route is suitable for industrial manufacture with an overall yield of 81.7% (Fang, 2003).

Use in Synthesis of Oxazoles

Shaw, Xu, and Hulme (2012) highlighted the use of 3,4-dimethoxybenzylamine in the novel synthesis of 2,4,5-trisubstituted oxazoles, illustrating its role as an ammonia equivalent in a tandem Ugi/Robinson-Gabriel sequence (Shaw et al., 2012).

In Biomimetic Oxidation

Kumar, Jain, and Chauhan (2007) studied the oxidation of 3,4-dimethoxybenzyl alcohol (veratryl alcohol), a model compound for lignin substructures, catalyzed by iron(III) porphyrins and horseradish peroxidase in ionic liquids, showcasing the compound's relevance in mimicking natural processes and industrial applications (Kumar et al., 2007).

Molecular Studies and Structural Analysis

X-Ray Diffraction and Quantum Chemical Studies

Uzun, Demircioğlu, Taşdoğan, and Ağar (2020) conducted a comprehensive study on (E)-3-(((3,4-dimethoxybenzyl)imino)methyl)benzene-1,2-diol, utilizing methods like FT-IR, UV–Vis, NMR, and single crystal X–ray diffraction. The study delved into global and local chemical activity descriptors, revealing the molecular stability and interactions of the compound, further emphasizing the extensive research interest in the structural and chemical properties of derivatives of 3,4-dimethoxybenzylamine (Uzun et al., 2020).

Safety And Hazards

3,4-Dimethoxybenzylamine is considered hazardous and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Relevant Papers One relevant paper found discusses the spectrofluorimetric determination of 5-hydroxyindoles with benzylamine or 3,4-dimethoxybenzylamine as a selective fluorogenic reagent . The method developed in this paper allows for the sensitive and selective determination of 5-hydroxyindoles .

properties

IUPAC Name

(3,4-dimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVNUTGTTIRPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206292
Record name 3,4-Dimethoxybenzylamine
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Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3,4-Dimethoxybenzylamine

CAS RN

5763-61-1
Record name Veratrylamine
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Record name 3,4-Dimethoxybenzylamine
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Record name Veratrylamine
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Record name 3,4-Dimethoxybenzylamine
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Record name 3,4-dimethoxybenzylamine
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Record name 3,4-DIMETHOXYBENZYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
346
Citations
J Ishida, M Yamaguchi, M Nakamura - Analyst, 1991 - pubs.rsc.org
A spectrofluorimetric method has been developed for the sensitive and selective determination of 5-hydroxyindoles; the method is based on the reaction of 5-hydroxyindoles in a weakly …
Number of citations: 42 pubs.rsc.org
J Ishida, M Takada, M Yamaguchi - Journal of Chromatography B …, 1997 - Elsevier
3,4-Dimethoxybenzylamine is shown to be a highly sensitive pre-column fluorescence derivatization reagent for the determination of serotonin in plasma by high-performance liquid …
Number of citations: 22 www.sciencedirect.com
JJ Pastuszak - Journal für Praktische Chemie, 1989 - Wiley Online Library
It seems interesting to synthesize and investigate the compounds of a new class: catecholamines attached to an amino acid or peptide via the retro-amide bond-compared to the natural …
Number of citations: 2 onlinelibrary.wiley.com
B Raju, P Neelakantan, UT Bhalerao - 2007 - nopr.niscpr.res.in
Reaction of 4-benzyloxy-3,5-dimethyl benzyl bromide 4 and N-tosyl-3,4-dimethoxy benzyl amine 5 gives the N-(4′-benzyloxy-3′,5′-dimethylbenzyl)-N-tosyl-3,4-dimethoxybenzyl …
Number of citations: 1 nopr.niscpr.res.in
CB Purves, JAF Gardner… - Canadian Journal of …, 1948 - cdnsciencepub.com
Reasonably satisfactory preparations, starting from either methylated or ethylated vanillin, are given for the following compounds, which are believed to be new: 3-methoxy-4-…
Number of citations: 0 cdnsciencepub.com
T Reuillon, A Bertoli, RJ Griffin, DC Miller… - Organic & biomolecular …, 2012 - pubs.rsc.org
Sulfamates are important functional groups in certain areas of current medicinal chemistry and drug development. Alcohols and phenols are generally converted into the corresponding …
Number of citations: 18 pubs.rsc.org
AJ Almalki, L Smith, Y Abiedalla, CR Clark… - Forensic Chemistry, 2020 - Elsevier
Vapor phase infrared spectroscopy provides data for the differentiation of the individual regioisomers of the six N-(dimethoxybenzyl)-4-iodo-2,5-dimethoxyphenethylamines and the six N…
Number of citations: 8 www.sciencedirect.com
LM Sun, CB Young - Bulletin of the Korean Chemical Society, 1992 - koreascience.kr
We have recently reported the utility of N-alkylsulfamides 1 in the synthesis of heterocycles bearing sulfamide moiety". Two general procedures have been introduced for the preparation …
Number of citations: 13 koreascience.kr
CH Lee, MS Lee, YH Lee… - Bull. Korean Chem. Soc, 1992 - koreascience.kr
We have recently reported the utility of N-alkylsulfamides 1 in the synthesis of heterocycles bearing sulfamide moiety". Two general procedures have been introduced for the preparation …
Number of citations: 2 koreascience.kr
D Kang, Y Song, P Zhan, Q Zhang, X Liu - Journal of Chemistry, 2013 - hindawi.com
A new series of 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives were designed, synthesized, and characterized on the basis of 1 H-NMR, 13 C-NMR, and …
Number of citations: 2 www.hindawi.com

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